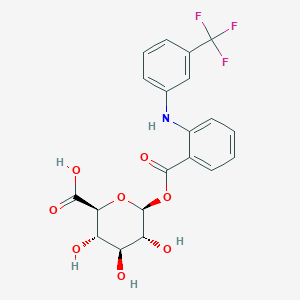

Flufenamic Acid Glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18F3NO8 |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H18F3NO8/c21-20(22,23)9-4-3-5-10(8-9)24-12-7-2-1-6-11(12)18(30)32-19-15(27)13(25)14(26)16(31-19)17(28)29/h1-8,13-16,19,24-27H,(H,28,29)/t13-,14-,15+,16-,19-/m0/s1 |

InChI Key |

KYJAGMJCIQJSBN-NAHJCDBISA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Formation and Biosynthesis of Flufenamic Acid Glucuronide

Glucuronidation Pathway: General Principles

Glucuronidation is a major Phase II metabolic pathway responsible for the conjugation of a wide range of substances, including drugs, xenobiotics, and endogenous compounds, with glucuronic acid. nih.govsolvobiotech.com This process significantly increases the water solubility of lipophilic compounds, facilitating their excretion from the body, primarily through urine and bile. solvobiotech.com

UDP-Glucuronosyltransferases (UGTs) Superfamily in Drug Metabolism

The enzymes responsible for catalyzing the glucuronidation reaction belong to the UDP-glucuronosyltransferase (UGT) superfamily. nih.govresearchgate.net These membrane-bound enzymes are predominantly located in the liver's endoplasmic reticulum, but are also present in various extra-hepatic tissues such as the kidney, gastrointestinal tract, and lungs. nih.govsolvobiotech.com The UGT superfamily is diverse, with multiple isoforms that exhibit distinct but often overlapping substrate specificities. researchgate.net In humans, the UGT1A and UGT2B subfamilies are particularly important for the metabolism of a vast array of drugs. nih.gov

Role of UDP-Glucuronic Acid as Co-substrate

The formation of a glucuronide conjugate requires the presence of an activated form of glucuronic acid, which is uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). helsinki.fixenotech.com UDPGA serves as the co-substrate in the glucuronidation reaction, donating the glucuronic acid moiety to the acceptor substrate. researchgate.nethelsinki.fi This essential co-substrate is synthesized in the cell from UDP-glucose. annualreviews.org The transfer of the polar glucuronic acid group from UDPGA to a lipophilic substrate fundamentally alters its physicochemical properties, rendering it more hydrophilic and readily excretable. helsinki.fi

Carboxylic Acid Functional Group as Conjugation Site

A variety of functional groups on substrate molecules can serve as sites for glucuronidation, including hydroxyl, amino, and sulfhydryl groups. helsinki.fiuomustansiriyah.edu.iq For many drugs, including flufenamic acid, the carboxylic acid group is a primary site for conjugation. uomustansiriyah.edu.iqresearchgate.netacs.org The resulting ester-linked glucuronide is known as an acyl glucuronide. researchgate.netacs.orgnih.gov The formation of acyl glucuronides from carboxylic acid-containing drugs is a common metabolic pathway. nih.gov

Enzymatic Catalysis by Specific UGT Isoforms

The glucuronidation of flufenamic acid is not a random process but is catalyzed by specific UGT isoforms. Identifying these specific enzymes is crucial for understanding the variability in drug metabolism among individuals.

Identification of Hepatic UDP-Glucuronosyltransferase Isoforms

The liver is the primary site of drug metabolism, and hepatic UGTs play a central role in the glucuronidation of numerous compounds. nih.gov Research has focused on identifying the specific hepatic UGT isoforms responsible for the metabolism of various drugs, including NSAIDs like flufenamic acid.

Studies have identified UGT1A9 as a key enzyme in the glucuronidation of several NSAIDs. mdpi.com Mefenamic acid, a structurally similar fenamate NSAID, is a known substrate for UGT1A9. researchgate.netnih.gov Research has shown that UGT1A9 is one of the major isoforms that catalyze the glucuronidation of salvianolic acid A, and this process is inhibited by mefenamic acid. nih.gov Furthermore, studies investigating the covalent binding of NSAID acyl glucuronides to UGT isoforms have highlighted the significant role of UGT1A9. mdpi.com For instance, the acyl glucuronide of diclofenac (B195802), another NSAID, forms significantly more covalent adducts with UGT1A9 compared to UGT2B7. mdpi.com While direct kinetic data for flufenamic acid glucuronidation by specific UGT isoforms is not as extensively detailed in the provided search results, the established role of UGT1A9 in the metabolism of other fenamates and NSAIDs strongly suggests its involvement in the formation of flufenamic acid glucuronide. mdpi.comresearchgate.netnih.gov

UGT2B7 Involvement

Research has consistently identified UGT2B7 as a principal enzyme in the glucuronidation of flufenamic acid. researchgate.netdrugbank.com Studies using recombinant human UGT isozymes have demonstrated that UGT2B7 possesses the highest activity towards the formation of this compound compared to other UGTs. nih.gov In fact, when using recombinant UGT2B7, the glucuronidation of flufenamic acid follows Michaelis-Menten kinetics, with an apparent Michaelis constant (Km) of 48 µM. nih.gov This suggests a high affinity of the enzyme for flufenamic acid. The significant role of UGT2B7 is further supported by inhibition studies, where potent inhibitors of UGT2B7 effectively block the glucuronidation of flufenamic acid. nih.gov

Contributions of Other UGTs (e.g., UGT1A1, UGT1A3, UGT2B4)

While UGT2B7 is the major contributor, other UGT isoforms also participate in the glucuronidation of flufenamic acid, albeit to a lesser extent. researchgate.net These include UGT1A1, UGT1A3, and UGT2B4. nih.govresearchgate.net Studies with recombinant UGTs have shown that these enzymes exhibit glucuronidation activity towards flufenamic acid. nih.gov The involvement of multiple UGTs highlights the complexity of drug metabolism and the potential for varied metabolic profiles among individuals due to genetic polymorphisms in these enzymes. mdpi.com

Kinetic Characterization of Flufenamic Acid Glucuronidation

The kinetics of flufenamic acid glucuronidation are complex and can vary depending on the specific UGT isoform and the tissue being studied.

When catalyzed by recombinant UGT2B7, the glucuronidation of flufenamic acid follows traditional Michaelis-Menten kinetics. nih.gov This model describes a hyperbolic relationship between the reaction rate and substrate concentration, characterized by a maximum velocity (Vmax) and a Michaelis constant (Km), which represents the substrate concentration at half of Vmax. wikipedia.org For UGT2B7, the apparent Km for flufenamic acid glucuronidation is 48 µM. nih.gov

In contrast to the findings with recombinant UGT2B7, studies using human kidney cortical microsomes and recombinant UGT1A9 have revealed atypical, non-hyperbolic glucuronidation kinetics for flufenamic acid. nih.gov This deviation from the classic Michaelis-Menten model suggests more complex enzyme-substrate interactions. Atypical kinetics can sometimes be indicative of negative cooperativity, where the binding of one substrate molecule to the enzyme decreases the affinity for subsequent substrate molecules. nih.govdiva-portal.orgtandfonline.com This has been observed with other NSAIDs and UGT isoforms. nih.gov

In Vitro and Ex Vivo Models for Biosynthesis Research

A variety of in vitro and ex vivo models are employed to study the biosynthesis of this compound. These models are crucial for understanding the metabolic pathways and the enzymes involved.

Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool containing a rich complement of drug-metabolizing enzymes, including UGTs. nih.govnih.gov They are used to investigate the kinetics and inhibition of flufenamic acid glucuronidation. nih.govnih.gov

Human Kidney Cortical Microsomes (HKCM): Given the significant role of the kidneys in flufenamic acid metabolism, HKCMs are used to specifically study renal glucuronidation. nih.govnih.gov

Recombinant UGT Enzymes: Expressing individual human UGT isoforms in cell lines allows for the precise characterization of the role of each enzyme in the glucuronidation process. nih.govnih.gov This approach has been instrumental in identifying UGT2B7 as the primary enzyme for flufenamic acid glucuronidation. nih.gov

Hepatocyte Incubations: Using isolated liver cells (hepatocytes) from rats provides a more integrated ex vivo system that can model the uptake, metabolism, and transport of drugs. nih.gov Studies with rat hepatocytes have successfully detected the formation of this compound. nih.gov

Yeast Co-expression Systems: An innovative approach involves using budding yeast, Saccharomyces cerevisiae, to co-express human or other mammalian UGTs along with UDP-glucose-6-dehydrogenase (UGDH). researchgate.netacs.orgnih.gov This system allows for the efficient production of various drug glucuronides, including this compound, providing a valuable tool for generating metabolite standards for further research. researchgate.netacs.orgnih.gov

Interactive Data Table: Kinetic Parameters of Flufenamic Acid Glucuronidation

| Enzyme Source | Kinetic Model | Apparent Km (µM) |

| Recombinant UGT2B7 | Michaelis-Menten | 48 nih.gov |

| Human Kidney Cortical Microsomes | Atypical (Non-hyperbolic) | N/A nih.gov |

| Recombinant UGT1A9 | Atypical | N/A nih.gov |

Human Liver Microsomes (HLMs) as a Model System

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism, including the glucuronidation of flufenamic acid. These subcellular fractions are rich in UGT enzymes, making them an effective model for investigating the kinetics and enzyme isoforms involved in the formation of this compound.

Studies using HLMs have demonstrated that flufenamic acid is markedly metabolized, with its metabolism being inhibited by borneol, a known UGT inhibitor. tandfonline.com This indicates a significant role for UGT enzymes in its clearance. The formation of this compound in HLMs can be influenced by the presence of other drugs. For instance, mefenamic acid has been shown to inhibit the glucuronidation of other compounds in HLMs, suggesting a potential for competitive inhibition among NSAIDs that are substrates for the same UGT enzymes. nih.govnih.gov

The kinetic behavior of flufenamic acid glucuronidation in HLMs can be complex, sometimes deviating from standard Michaelis-Menten kinetics. nih.gov This atypical kinetic profile suggests the involvement of multiple UGT enzymes or allosteric effects.

Table 1: Inhibition of Ticagrelor-O-Glu Formation by UGT Inhibitors in HLMs nih.gov

| UGT Inhibitor | Selective for | % Inhibition |

|---|---|---|

| Niflumic acid | UGT1A9 | 35.48% |

| Celastrol | UGT1A3 | 19.35% |

| Hecogenin | UGT1A4 | 9.29% |

| Atazanavir | UGT1A1 | 6.66% |

| Mefenamic acid | UGT2B7 | 42.95% |

Human Kidney Cortical Microsomes (HKCM) Applications

While the liver is the primary site of drug metabolism, the kidneys also play a significant role in the glucuronidation of certain compounds. nih.gov Human kidney cortical microsomes (HKCM) serve as a valuable in vitro system to explore the renal metabolism of drugs like flufenamic acid. nih.govnih.gov

Research has shown that HKCM can efficiently form the acyl glucuronide of flufenamic acid. nih.gov Studies comparing the glucuronidation kinetics of several fenamates in HKCM revealed that flufenamic acid exhibits atypical, non-hyperbolic kinetics. nih.gov This is in contrast to other fenamates like mefenamic acid and niflumic acid, which followed Michaelis-Menten kinetics in the same system. nih.gov

The UGT enzymes present in the kidney, particularly UGT1A9 and UGT2B7, are known to be involved in the glucuronidation of carboxylic acids. nih.govnih.govnih.gov Flufenamic acid has been shown to potently inhibit the renal glucuronidation of 4-methylumbelliferone (B1674119), a probe substrate for UGTs, indicating potential for metabolic interactions within the kidney. nih.gov

Table 2: Kinetic Parameters for Aldosterone (B195564) 18β-Glucuronidation in HLM and HKCM nih.gov

| Enzyme Source | Km (µM) | Vmax (pmol min−1 mg−1) | CLint (µl min−1 mg−1) |

|---|---|---|---|

| HLM (n=6) | 509 ± 137 | 1075 ± 429 | 2.36 ± 1.12 |

| HKCM (n=5) | 367 ± 170 | 1110 ± 522 | 3.91 ± 2.35 |

Recombinant UGT Expression Systems (e.g., Supersomes)

To identify the specific UGT isoforms responsible for the glucuronidation of flufenamic acid, researchers utilize recombinant UGT expression systems. These systems, such as Supersomes™, consist of insect cells or other cell lines that have been genetically engineered to express a single, specific human UGT enzyme. rsc.orgsigmaaldrich.com This allows for the characterization of the catalytic activity of individual UGTs towards a particular substrate.

Studies with recombinant UGTs have shown that flufenamic acid glucuronidation is catalyzed by multiple isoforms. For example, when investigating the glucuronidation of another drug, mefenamic acid was used as a selective inhibitor for UGT2B7, highlighting the role of this specific isoform in the metabolism of fenamates. nih.gov In another study, atypical kinetics were observed for flufenamic acid glucuronidation with recombinant UGT1A9, while Michaelis-Menten kinetics were seen with UGT2B7. nih.gov This demonstrates that different UGT isoforms can exhibit distinct kinetic profiles for the same substrate. Mefenamic acid is also used as a probe substrate for UGT1A9. researchgate.net

The use of a panel of recombinant UGTs allows for a comprehensive understanding of which enzymes are the primary contributors to a drug's metabolism, which is crucial for predicting potential drug-drug interactions. nih.govmdpi.com

Table 3: Kinetic Parameters for Flufenamic Acid Glucuronidation by Recombinant UGTs nih.gov

| Recombinant UGT | Kinetic Model | Km (app) (µM) |

|---|---|---|

| UGT1A9 | Atypical Kinetics | - |

| UGT2B7 | Michaelis-Menten | 48 |

Whole-Cell Biotransformation Systems (e.g., Yeast, Hepatocytes)

Whole-cell biotransformation systems, such as genetically engineered yeast and cultured human hepatocytes, offer a more physiologically relevant environment for studying drug metabolism compared to subcellular fractions. researchgate.netnih.govresearchgate.netnih.govacs.org These systems retain the cellular architecture and the necessary cofactors for enzymatic reactions.

Genetically engineered yeast, particularly Saccharomyces cerevisiae, has been successfully used for the biosynthesis of drug glucuronides, including this compound. researchgate.netnih.govacs.org By co-expressing a mammalian UGT and UDP-glucose-6-dehydrogenase (the enzyme that produces the UGT cofactor, UDP-glucuronic acid), these yeast systems can efficiently produce the desired glucuronide metabolite. researchgate.netnih.govacs.org This approach has proven effective for generating acyl glucuronides of several carboxylic acid-containing drugs. researchgate.netnih.govacs.org

Table 4: Production of Acyl Glucuronides of Mefenamic Acid Using Resting Yeast Cells Expressing Different Human UGTs google.com

| Human UGT Isoform | Acyl Glucuronide Formation Activity |

|---|---|

| UGT1A8 | Significant |

| UGT1A9 | Significant |

| UGT1A10 | Significant |

Note: While this table is for mefenamic acid, it demonstrates the utility of the yeast system for producing acyl glucuronides of fenamates, including flufenamic acid. researchgate.netnih.govresearchgate.netacs.org

Stability and Reactivity of Flufenamic Acid Glucuronide

Chemical Instability under Physiological Conditions

Intramolecular Rearrangement: Acyl Migration

A significant and well-documented characteristic of flufenamic acid glucuronide is its propensity to undergo intramolecular acyl migration. tandfonline.comnih.govacs.org This non-enzymatic rearrangement involves the transfer of the flufenamic acid acyl group from its initial 1-O-β position on the glucuronic acid ring to other hydroxyl groups on the sugar moiety. jst.go.jp This process is a key factor in the chemical reactivity of the molecule and leads to the formation of a complex mixture of isomers. nih.gov

Acyl migration in this compound results in the formation of various positional isomers. The flufenamyl group can shift from the anomeric C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring. jst.go.jp These resulting ester isomers have different chemical properties compared to the parent 1-O-β-glucuronide. escholarship.org The formation of these isomers is a dynamic process, contributing to the complex metabolic profile of flufenamic acid.

The rearrangement process of acyl migration also introduces stereoisomerism. nih.gov The newly formed positional esters can exist as different stereoisomers, and these isomers can interconvert. nih.govresearchgate.net This interconversion further complicates the chemical landscape of this compound metabolites in a biological environment. The study of these various isomers is crucial for a complete understanding of the compound's reactivity. nih.gov

Quantitative Assessment of Glucuronide Stability

To understand the reactivity of this compound, quantitative methods are employed to assess its stability. A key parameter in this assessment is the determination of its half-life under controlled conditions. tandfonline.comjst.go.jp

Determination of Half-Life in Buffer Systems

The stability of this compound is often quantified by measuring its half-life in buffer systems that mimic physiological pH. tandfonline.comjst.go.jp Studies have determined the half-life of this compound in phosphate (B84403) buffer at 37°C. One study reported a half-life of 7.2 hours. jst.go.jpacs.org Another investigation using NMR spectroscopy to monitor the degradation kinetics of several acyl glucuronides also included flufenamic acid in its analysis, highlighting the utility of this method for determining degradation pathways and rates. nih.gov The degradation rate, which is a combination of both hydrolysis and acyl migration, provides a quantitative measure of the compound's instability. researchgate.net

| Compound | Buffer System | Temperature (°C) | pH | Half-Life (hours) | Reference |

|---|---|---|---|---|---|

| This compound | Phosphate Buffer | 37 | Not Specified | 7.2 | jst.go.jpacs.org |

Influence of pH on Degradation Kinetics

The stability of this compound is significantly influenced by pH. At a physiological pH of 7.4 and a temperature of 37°C, this compound is relatively stable, with a reported half-life of 16.5 ± 3.1 hours. nih.gov This stability is notably longer than that of many other acyl glucuronides. nih.gov However, its degradation is accelerated under alkaline conditions. At pH 8.0, the half-life decreases to 5 ± 1.6 hours. nih.gov In contrast, acyl glucuronides are generally most stable under acidic conditions, typically between pH 2 and 4. escholarship.org

The degradation of acyl glucuronides, including this compound, proceeds via two main pathways: hydrolysis and intramolecular acyl migration. nih.govacs.org The kinetics of these reactions are often studied under physiological conditions (pH 7.4 and 37°C) to understand their behavior in the body. nih.govacs.orgacs.org The degradation process typically follows first-order kinetics. tandfonline.com The rate of degradation is influenced by both specific and general base catalysis. nih.govacs.orgresearchgate.net

Interactive Table: Degradation Half-life of this compound at Different pH Values

| pH | Temperature (°C) | Half-life (hours) |

|---|---|---|

| 7.4 | 37 | 16.5 ± 3.1 nih.gov |

| 7.4 | 37 | 7.2 jst.go.jp |

Reactivity with Biological Macromolecules

Despite its relative stability in buffer at physiological pH, this compound demonstrates significant reactivity towards biological macromolecules, particularly proteins. nih.gov This reactivity is a key characteristic of acyl glucuronides and is linked to their potential to form covalent adducts. nih.govacs.orgmdpi.com

Covalent Binding to Proteins and Plasma Proteins (e.g., Human Serum Albumin)

This compound has been shown to bind irreversibly to human serum albumin (HSA) in vitro. nih.gov This covalent modification of proteins is a known characteristic of acyl glucuronides. escholarship.org The binding occurs through a transacylation reaction where nucleophilic sites on proteins, such as lysine (B10760008) residues, attack the electrophilic carbonyl carbon of the acyl glucuronide. nih.gov This process can also occur with other cellular proteins. nih.gov Studies with other non-steroidal anti-inflammatory drugs (NSAIDs) have shown that their acyl glucuronides also bind covalently to plasma proteins. capes.gov.br

Formation of Hapten-Host Conjugates

The covalent binding of a small molecule like this compound to a larger host protein can create a hapten-host conjugate. nih.gov This modification can render the protein immunogenic, potentially triggering an immune response. nih.gov This mechanism is a proposed theory for certain drug-induced hypersensitivity reactions. nih.gov

Stereoselective Covalent Adduct Formation with UDP-Glucuronosyltransferase

Research has shown that acyl glucuronides of NSAIDs can form covalent adducts with the enzyme responsible for their formation, UDP-glucuronosyltransferase (UGT). mdpi.comnih.gov Studies on various NSAID-acyl glucuronides have demonstrated stereoselective covalent binding to different UGT isoforms, including UGT1A1, UGT1A9, UGT2B4, and UGT2B7. mdpi.comnih.govglobalauthorid.com For instance, the capacity of diclofenac-AG to form covalent adducts with UGT1A9 or UGT2B7 was found to be approximately 10 times higher than that of mefenamic acid-AG. mdpi.comnih.govresearchgate.net The extent of adduct formation can be influenced by the stereochemistry of the parent drug. mdpi.comnih.gov A negative correlation has been observed between the half-lives of NSAID-acyl glucuronides in phosphate buffer and the amount of covalent adducts formed with UGT2B7, suggesting that more labile glucuronides exhibit higher levels of irreversible binding. mdpi.comnih.gov

Mechanisms of Nucleophilic Attack and Adduct Formation

The formation of covalent adducts by acyl glucuronides with proteins occurs primarily through two proposed mechanisms:

Direct Transacylation (Nucleophilic Displacement): In this mechanism, nucleophilic groups on proteins (such as amino, hydroxyl, or sulfhydryl groups) directly attack the electrophilic carbonyl carbon of the 1-O-acyl glucuronide. escholarship.orgnih.gov This results in the formation of a stable amide, ester, or thioester bond between the drug and the protein, with the release of the glucuronic acid moiety. escholarship.org This process is favored at higher pH values. researchgate.net

Glycation via Acyl Migration: This mechanism involves an initial intramolecular rearrangement of the acyl glucuronide, where the acyl group migrates from the C-1 position of the glucuronic acid to the C-2, C-3, or C-4 positions. escholarship.org This acyl migration allows the sugar ring to open, exposing a reactive aldehyde group. escholarship.orgnih.gov The aldehyde can then react with an amino group on a protein (like the ε-amino group of a lysine residue) to form a Schiff base (imine). nih.govnih.gov A subsequent Amadori rearrangement can lead to a stable ketoamine derivative, where both the drug and the glucuronic acid moiety remain covalently attached to the protein. escholarship.orgnih.govnih.gov

Structural Determinants of Acyl Glucuronide Reactivity

The reactivity of acyl glucuronides is governed by several structural factors related to the aglycone (the drug molecule). researchgate.net The electrophilicity of the ester carbonyl carbon and steric hindrance around this group are key determinants. nih.govacs.orgresearchgate.net

Structure-activity relationship studies have revealed that both electronic and steric effects of the aglycone influence the stability and reactivity of acyl glucuronides. researchgate.net For instance, electron-withdrawing substituents on the aglycone can enhance the degradation rate constant. acs.org The general order of reactivity for different classes of carboxylic acids is often cited as arylacetic acids > 2-arylpropionic acids > benzoic acids. acs.org This order is attributed to the electronic and steric properties of the aglycones. researchgate.net The extent of substitution at the carbon atom adjacent to the carbonyl group of the acyl glucuronide linkage plays a significant role in steric effects. researchgate.net

Metabolic Fate and Disposition Pathways

Enterohepatic Circulation of Acyl Glucuronides.nih.govresearchgate.net

Enterohepatic circulation is a significant pathway in the disposition of many drugs and their metabolites, including acyl glucuronides like flufenamic acid glucuronide. nih.gov This process involves the excretion of the glucuronide into the bile, its subsequent entry into the intestine, and potential reabsorption of the parent drug after enzymatic cleavage.

Biliary Excretion and Transport Mechanisms.researchgate.netosti.govmdpi.com

The formation of this compound primarily occurs in the liver. oup.com These polar conjugates are actively transported from hepatocytes into the bile. This transport across the canalicular membrane of hepatocytes is a carrier-mediated process facilitated by specific efflux transporters. nih.govnih.gov Key transporters involved in the biliary excretion of acyl glucuronides include Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). researchgate.netnih.gov The efficiency of these transporters is a critical determinant of the extent of biliary elimination. For instance, studies with other NSAIDs like diclofenac (B195802) have shown that a deficiency in MRP2 and BCRP leads to impaired biliary excretion and consequently higher plasma levels of the acyl glucuronide. researchgate.net The active transport into bile can lead to high concentrations of the glucuronide in this fluid.

| Transporter | Location in Hepatocyte | Function in Acyl Glucuronide Disposition |

| MRP2 (ABCC2) | Canalicular (apical) membrane | Mediates the efflux of acyl glucuronides from the liver into the bile. researchgate.netnih.gov |

| BCRP (ABCG2) | Canalicular (apical) membrane | Works in concert with MRP2 to facilitate biliary excretion of acyl glucuronides. researchgate.netnih.gov |

| MRP3 (ABCC3) | Basolateral membrane | Can act as an alternative efflux pathway, transporting acyl glucuronides from the liver back into the sinusoidal blood, particularly when biliary excretion is impaired. researchgate.netnih.gov |

Intestinal Microbial β-Glucuronidase Activity and Aglycone Release.nih.govfrontiersin.org

Once excreted into the small intestine via the bile, this compound encounters the gut microbiota. oup.com Certain bacteria within the gut, such as strains from the Firmicutes and Bacteroidetes phyla, produce enzymes known as β-glucuronidases. nih.govfrontiersin.org These enzymes catalyze the hydrolysis of the glucuronide conjugate, cleaving the glucuronic acid moiety and releasing the parent drug, flufenamic acid (the aglycone). nih.gov This deconjugation is a critical step in the enterohepatic recycling of the drug. escholarship.org The activity of these microbial enzymes can vary significantly between individuals and can be influenced by various factors, potentially affecting the extent of aglycone release. mdpi.com

Influence of this compound Formation on Parent Drug Disposition.mdpi.comwikipedia.org

The formation of this compound and its subsequent enterohepatic circulation significantly impacts the pharmacokinetics of the parent drug. mdpi.com Glucuronidation is a major clearance pathway for flufenamic acid. wikipedia.org The process of enterohepatic circulation, however, acts as a recycling mechanism, which can prolong the elimination half-life of flufenamic acid. Studies in rats have demonstrated this relationship; in bile duct-ligated rats, where enterohepatic circulation is prevented, the elimination half-life of flufenamic acid was observed to be shorter (5.1 hours) compared to intact rats (7.5 hours). mdpi.com This indicates that the reabsorption of the parent drug following the hydrolysis of its glucuronide in the intestine contributes to its sustained presence in the body.

Excretion Routes of this compound in Preclinical Models.wikipedia.organnualreviews.org

In preclinical species, flufenamic acid and its metabolites are eliminated through both urine and feces. wikipedia.org The relative contribution of each pathway can vary between species. For example, in humans, approximately 50% of a flufenamic acid dose is excreted in the urine, with a significant portion as glucuronide conjugates, while about 36% is found in the feces. wikipedia.org In contrast, the dog primarily excretes the acyl glucuronide of the related drug indomethacin (B1671933) in the feces, whereas humans excrete it mainly in the urine. annualreviews.org This highlights species-dependent differences in the handling and ultimate elimination routes of fenamate NSAIDs and their glucuronide metabolites. The glucuronide itself, being a polar molecule, is readily excretable. osti.gov However, its journey is often interrupted by the enterohepatic circulation, which ultimately leads to the excretion of both the parent drug and its metabolites through renal and fecal routes.

| Species | Primary Excretion Route for Fenamate Acyl Glucuronides | Reference |

| Human | Urine | wikipedia.organnualreviews.org |

| Dog | Feces (for Indomethacin, a related NSAID) | annualreviews.org |

Analytical Methodologies and Characterization in Research

Chromatographic and Spectrometric Techniques for Identification and Quantification

The precise identification and quantification of flufenamic acid glucuronide in biological matrices and in vitro systems rely on a combination of powerful analytical techniques. High-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are the cornerstones of this analytical endeavor.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) serves as a fundamental tool for the separation and quantification of flufenamic acid and its metabolites from complex biological samples. nih.gov A common approach involves reversed-phase chromatography, often utilizing an octadecylsilica (C18) column. nih.govresearchgate.net For instance, a simple HPLC method for determining flufenamic acid in rat plasma employs a Nucleosil C18 column with ultraviolet (UV) detection at 280 nm. nih.gov This method demonstrates linearity for flufenamic acid over a concentration range of 0.5 to 15 µg/mL. nih.gov

In the context of studying acyl glucuronide reactivity, HPLC is used to monitor the degradation and rearrangement of these metabolites over time. acs.org For example, the purity of synthesized this compound can be confirmed by HPLC, with purities greater than 95% being reported. lgcstandards.com The technique is also integral to the purification of the glucuronide from biological sources, such as urine, often as a semi-preparative step before further characterization. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the analysis of this compound, making it the gold standard for its detection in various matrices. sci-hub.semdpi.com This technique is particularly valuable for quantifying the low concentrations of metabolites typically found in biological systems and for distinguishing between isomeric forms.

In multi-residue analysis of NSAIDs in animal milk and muscle, LC-MS/MS methods have been developed to include flufenamic acid. mdpi.com These methods often employ electrospray ionization (ESI), with negative ionization being suitable for more acidic NSAIDs. mdpi.com For flufenamic acid, a precursor ion [M-H]⁻ at m/z 280.1 is typically monitored. nih.gov The development of such methods requires careful optimization of chromatographic conditions, such as the choice of column (e.g., Luna C8) and mobile phase gradients, to achieve adequate separation from other compounds. mdpi.com

LC-MS/MS is also instrumental in studying the stability of acyl glucuronides. By monitoring the peak area of the glucuronide over time, researchers can determine its degradation rate constant and half-life. researchgate.netjst.go.jp This approach allows for the assessment of the stability of this compound without the need for authentic standards in some cases. jst.go.jp

Table 1: LC-MS/MS Parameters for Flufenamic Acid Analysis

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.com |

| Precursor Ion (m/z) | 280.1 [M-H]⁻ | nih.gov |

| Column Type | Luna C8, Shim-pack GLC-CN | mdpi.comnih.gov |

| Mobile Phase Example | Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) solution (5:1 v/v) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its isomers. acs.orgmdpi.com While HPLC and LC-MS/MS are excellent for separation and quantification, NMR provides detailed information about the molecule's connectivity and stereochemistry. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. mdpi.comnih.gov 1D ¹H NMR can be used to monitor the degradation kinetics of acyl glucuronides by observing the disappearance of the anomeric proton signal of the 1-O-acyl glucuronide. nih.gov This method also allows for the differentiation between the two primary degradation pathways: acyl migration and hydrolysis. nih.gov

2D NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are used to fully assign the proton and carbon signals of the glucuronide and its rearrangement products. mdpi.comnih.govnih.gov For instance, the position of the ester linkage in the isomeric forms of this compound can be identified by correlating shifts in the resonance of the proton adjacent to the esterified hydroxyl group and the anomeric proton on carbon 1 of the glucuronic acid moiety. acs.org The sequence of isomer formation, typically starting with the C-2 ester, can also be determined by in situ NMR studies. acs.org

Methods for Studying Glucuronide Degradation and Reactivity

Understanding the stability and reactivity of this compound is crucial for assessing its potential to cause adverse drug reactions. In vitro assays and trapping studies are the primary methods used for this purpose.

In Vitro Stability Assays

In vitro stability assays are designed to measure the rate at which this compound degrades under physiological conditions (pH 7.4, 37°C). researchgate.netjst.go.jpnih.gov These assays typically involve incubating the synthesized or biosynthesized glucuronide in a buffer and monitoring its disappearance over time using HPLC or LC-MS/MS. researchgate.netnih.gov

The degradation of this compound, like other acyl glucuronides, follows first-order kinetics. tandfonline.com From these studies, the half-life (t½) of the glucuronide can be calculated. This compound is considered a relatively stable acyl glucuronide. researchgate.netjst.go.jp For example, one study reported a half-life of 7.2 hours, while another found it to be 10.6 hours or longer. researchgate.netjst.go.jp These values are used to classify the drug as "safe" in terms of acyl glucuronide reactivity. researchgate.netjst.go.jp

Table 2: Reported In Vitro Half-lives of this compound

| pH | Temperature (°C) | Half-life (hours) | Reference |

| 7.4 | 37 | 7.2 | jst.go.jp |

| 7.4 | 37 | ≥ 10.6 | researchgate.net |

| 7.4 | 37 | 7.3 | xenotech.com |

Reactive Intermediate Trapping Studies (e.g., with Glutathione (B108866), Methoxylamine)

Reactive intermediate trapping studies are conducted to identify and characterize the reactive species formed during the degradation of this compound. nih.gov These studies involve incubating the glucuronide with a trapping agent, such as glutathione (GSH) or methoxylamine, and then analyzing the reaction mixture for the formation of adducts. nih.govnih.gov

Glutathione, a nucleophilic tripeptide, is used to trap electrophilic intermediates formed via transacylation. nih.govnih.gov For many reactive acyl glucuronides, the formation of a glutathione adduct is indicative of their potential to covalently bind to proteins. nih.gov In the case of this compound, which is categorized as "safe," studies have shown that it does not form a glutathione adduct in buffer. nih.govresearchgate.net This lack of reactivity with glutathione further supports its classification as a stable acyl glucuronide. nih.gov

Methoxylamine is used to trap reactive intermediates formed through the glycation pathway, specifically the ring-opened aldehyde form of the glucuronic acid moiety. nih.gov Studies have shown that this compound does not form a methoxylamine conjugate, suggesting that the glycation pathway is not a significant route of bioactivation for this compound. nih.govresearchgate.net

Assays for Covalent Adduct Formation (e.g., Electrophoresis, Blotting, ELISA)

The reactive nature of acyl glucuronides, such as this compound, can lead to the formation of covalent adducts with proteins. Various immunological and electrophoretic techniques are employed to detect and quantify these adducts, providing insights into the potential for bioactivation and associated toxicities.

Electrophoresis and Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. In the context of this compound, SDS-PAGE can be used to resolve proteins that have been incubated with the metabolite. Following separation, Western blotting can be employed to specifically detect the protein adducts. This involves transferring the proteins from the gel to a membrane, which is then probed with antibodies that recognize either the drug moiety or the modified protein. This method allows for the identification of specific proteins that are targeted by the reactive glucuronide.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and quantitative method for detecting specific antigens or antibodies. In the study of acyl glucuronide reactivity, ELISA can be developed to quantify the extent of protein adduct formation. liverpool.ac.uk This typically involves immobilizing the protein of interest (e.g., human serum albumin) onto a microplate, incubating it with this compound, and then using specific antibodies to detect the resulting adducts. liverpool.ac.uk The amount of adduct formed can be correlated with the concentration of the glucuronide and the incubation time, providing a measure of its reactivity. Studies have utilized ELISA to assess the presence of antibodies against acyl glucuronide-protein adducts in patient samples, suggesting an immunological response to these modified proteins. researchgate.net

These assays are critical in preclinical safety assessment to understand the potential for a drug to form protein adducts, which has been linked to idiosyncratic drug reactions for some carboxylic acid-containing drugs. researchgate.net

Functional Assays for Reactive Acyl Glucuronides (e.g., Resazurin (B115843)/Resorufin (B1680543) Assay)

Functional assays are employed to assess the downstream consequences of covalent binding and cellular stress induced by reactive metabolites like acyl glucuronides. The resazurin/resorufin assay is a widely used method to measure cell viability and metabolic activity.

The assay is based on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. abcam.com The mitochondrial respiratory chain in viable cells is primarily responsible for this conversion. abcam.com A decrease in the rate of resorufin formation is indicative of cytotoxicity or a reduction in metabolic capacity, which can be a consequence of cellular damage caused by reactive metabolites.

In the context of this compound, this assay can be used to evaluate its potential to induce cell death in various cell lines, such as liver cells (hepatocytes), which are a primary site of glucuronidation. By exposing cells to the glucuronide and measuring the subsequent change in resazurin reduction, researchers can quantify its cytotoxic potential. This provides a functional measure of the reactivity of the acyl glucuronide and its impact on cellular health.

| Assay Component | Description |

| Substrate | Resazurin (blue, non-fluorescent) |

| Product | Resorufin (pink, fluorescent) |

| Cellular Process | Mitochondrial respiration in viable cells |

| Measurement | Fluorescence (Ex/Em ~530-560/590 nm) or Absorbance (~570 nm) |

| Interpretation | Decreased signal indicates reduced cell viability/metabolic activity |

Table 1: Key components and principles of the Resazurin/Resorufin assay for assessing cell viability.

Synthetic Approaches for Research Standards

The availability of pure, well-characterized standards of this compound is essential for conducting detailed analytical and toxicological studies. Both chemo-enzymatic and enzymatic methods have been developed for their synthesis.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis offers a powerful approach that combines the selectivity of enzymes with the versatility of chemical reactions to produce acyl glucuronides. This method often involves a multi-step process.

A common strategy begins with the chemical condensation of the carboxylic acid drug (e.g., flufenamic acid) with a protected glucuronic acid derivative. rsc.org For instance, the cesium salt of the drug can be reacted with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. rsc.orgnih.gov This chemical step typically yields the protected 1-β-O-acyl glucuronide. rsc.orgnih.gov

The subsequent and crucial step involves the enzymatic removal of the protecting groups (acetyl and methyl esters). rsc.org This deprotection is achieved with high chemoselectivity using specific enzymes. For example, lipases can be used to hydrolyze the acetyl groups, while esterases can cleave the methyl ester of the glucuronic acid moiety. rsc.org This enzymatic step is advantageous as it proceeds under mild conditions, preserving the labile acyl glucuronide linkage. This approach has been successfully used for the synthesis of 1-β-O-acyl glucuronides of several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid, a structurally related compound to flufenamic acid. rsc.orgorcid.org

Enzymatic Synthesis in Biological Systems (e.g., Genetically Engineered Yeast)

Biological systems, particularly genetically engineered microorganisms, provide an alternative and often more direct route for the synthesis of drug glucuronides. Genetically engineered yeast, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, have been developed to efficiently produce these metabolites. acs.orgnih.govnih.gov

This approach involves co-expressing a mammalian UDP-glucuronosyltransferase (UGT) enzyme, which is responsible for the glucuronidation reaction, along with an enzyme that provides the necessary cofactor, UDP-glucuronic acid (UDPGA). acs.orgnih.gov Specifically, UDP-glucose-6-dehydrogenase (UGDH) is co-expressed to synthesize UDPGA from the yeast's endogenous UDP-glucose. acs.orgnih.gov

Resting cells of these engineered yeast strains can be incubated with the parent drug (flufenamic acid) in a simple medium containing a sugar source like glucose. acs.orgnih.gov The yeast cells take up the drug and, through the action of the expressed mammalian enzymes, convert it to its glucuronide metabolite, which is then often secreted into the medium. acs.orgnih.gov This method has been successfully applied to produce the acyl glucuronides of several carboxylic acid-containing drugs, including flufenamic acid. acs.orgnih.govresearchgate.net This biosynthetic approach offers a flexible and efficient means to obtain the desired glucuronide metabolites for further study. researchgate.netcolab.ws

| Synthesis Method | Key Features |

| Chemo-enzymatic | - Two-step process: chemical condensation followed by enzymatic deprotection. nih.govacs.org - High specificity for the β-configuration. nih.govacs.org - Requires protected glucuronic acid starting material. nih.govacs.org |

| Genetically Engineered Yeast | - Whole-cell biotransformation. acs.orgnih.gov - Co-expression of mammalian UGT and UGDH enzymes. acs.orgnih.gov - Uses the parent drug as a substrate and glucose as an energy source. acs.orgnih.gov - Can produce glucuronides of drugs with multiple conjugation sites. acs.orgnih.gov |

Table 2: Comparison of synthetic approaches for this compound.

Isotope-Labeled Glucuronide Production for Metabolic Studies

Stable isotope-labeled (SIL) standards are indispensable tools in modern metabolic research, particularly in studies utilizing mass spectrometry. The production of isotope-labeled this compound can be achieved through several strategies.

One approach is to use a labeled precursor of the aglycone. For example, flufenamic acid labeled with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) can be synthesized. medchemexpress.com This labeled parent drug can then be used as a substrate in the aforementioned enzymatic synthesis systems, such as genetically engineered yeast or liver microsomes, to produce the corresponding labeled glucuronide. researchgate.net

These SIL-glucuronides serve as ideal internal standards for quantitative bioanalysis, allowing for accurate measurement of the metabolite in complex biological matrices like plasma or urine. They are also invaluable for tracing the metabolic fate of the glucuronide in vivo and in vitro.

Enzymatic Interactions and Inhibition Studies

Inhibition Potential of Flufenamic Acid on UGT Enzymes

Flufenamic acid has demonstrated a notable capacity to inhibit various UGT enzymes. This inhibition is a critical factor in understanding its metabolic profile and its potential to interfere with the clearance of other medications.

Flufenamic acid acts as a potent inhibitor of the glucuronidation of certain UGT substrates. A notable example is its effect on the metabolism of 4-methylumbelliferone (B1674119) (4-MU), a commonly used probe substrate for UGT activity. Studies have shown that flufenamic acid potently inhibits the renal glucuronidation of 4-MU. nih.gov This suggests that flufenamic acid can compete with other substrates for the active site of UGT enzymes, particularly UGT1A9, which is known to metabolize 4-MU. nih.govnih.gov

While specific kinetic values for flufenamic acid are not always detailed, studies on related non-steroidal anti-inflammatory drugs (NSAIDs) from the fenamate class provide insight into the mechanism. For instance, niflumic acid, another fenamate, was found to be a potent competitive inhibitor of 4-MU glucuronidation (4-MUG) by recombinant UGT1A9, with a very low inhibition constant (Ki) of 0.0275 µM. nih.gov This type of competitive inhibition, where the drug directly competes with a substrate for the enzyme's binding site, is a key mechanism underlying its potential for drug-drug interactions.

In vitro studies using microsomal systems from human tissues have been instrumental in quantifying the inhibitory effects of flufenamic acid. Research using human liver and kidney microsomes demonstrated that flufenamic acid is among the most effective NSAID inhibitors of mycophenolic acid (MPA) glucuronidation. nih.gov The half-maximal inhibitory concentrations (IC50) highlight its potent inhibitory activity in these key metabolic organs. nih.gov

| Microsomal System | IC50 Estimate (µM) |

|---|---|

| Human Liver Microsomes | 19 ± 9 |

| Human Kidney Microsomes | 13 ± 2 |

Further studies have shown that fenamates as a class exhibit strong inhibitory effects on aldosterone (B195564) glucuronidation, a reaction catalyzed primarily by UGT2B7. nih.gov The general rank order of inhibition potency places fenamates above other NSAIDs like diclofenac (B195802) and arylpropionic acid derivatives. nih.gov

Kinetic studies with recombinant UGTs have revealed diverse interaction patterns. Flufenamic acid glucuronidation followed standard Michaelis-Menten kinetics with the UGT2B7 isoform (apparent Km of 48 µM), whereas atypical (non-hyperbolic) kinetics were observed with the UGT1A9 isoform. nih.gov This indicates that the nature of the interaction can vary significantly between different UGT enzymes. The metabolism of flufenamic acid in human hepatocytes is markedly inhibited by borneol, a known UGT inhibitor, confirming the central role of UGT enzymes in its clearance. nih.gov

Role of Glucuronidation in Modulating Drug-Drug Interactions (DDI) Potential

The inhibition of UGT enzymes by flufenamic acid is the primary mechanism through which it can cause drug-drug interactions (DDIs). tandfonline.comdrugbank.com By inhibiting the glucuronidation of co-administered drugs that are cleared by UGTs, flufenamic acid can impair their metabolism, leading to increased plasma concentrations and potential alterations in their effects.

The enzymes UGT1A9 and UGT2B7 are frequently implicated in these interactions, as they are responsible for metabolizing numerous drugs and are significantly inhibited by fenamates. nih.govnih.gov For example, mefenamic acid, a structurally similar fenamate and a known strong UGT1A9 inhibitor, was shown to increase the plasma exposure of dapagliflozin (B1669812) (a UGT1A9 substrate) by 51%. researchgate.net This demonstrates a clinically relevant DDI mediated by UGT inhibition. The established inhibitory profile of fenamates has led to their use in physiologically-based pharmacokinetic (PBPK) modeling to predict the DDI potential for new drug candidates that are UGT substrates. nih.govmdpi.com

While the potential for interaction is clear from in vitro data, the clinical magnitude of UGT-mediated DDIs is often less pronounced than those involving cytochrome P450 enzymes. drugbank.com For many UGT substrates, co-administration with an inhibitor results in an exposure increase of less than 100% (i.e., a twofold increase). drugbank.com

Genetic Polymorphisms in UGTs and their Functional Implications for Glucuronidation

The genes encoding UGT enzymes are known to be polymorphic, meaning common variations exist in the population that can alter enzyme function. eur.nlnih.gov These genetic differences can lead to interindividual variability in drug metabolism, affecting both drug efficacy and safety. ijpcbs.com Genetic polymorphisms have been identified for several UGT genes, including UGT1A1, UGT1A9, and UGT2B7, which are all involved in the metabolism of fenamates. nih.govxenotech.comresearchgate.net

For example, the UGT1A128 polymorphism is associated with reduced enzyme activity and can increase the risk of toxicity from drugs like irinotecan, whose active metabolite is cleared by UGT1A1. eur.nlxenotech.com Similarly, variants such as UGT1A93 and UGT2B72 have been shown to influence the glucuronidation of drugs like mycophenolic acid. researchgate.netmdpi.com The UGT2B72 variant, specifically, has been linked to reduced glucuronidation capacity for certain fatty acids and drugs. mdpi.comnih.gov

Given that flufenamic acid is a substrate for UGT1A9 and UGT2B7, individuals carrying less active variants of these enzymes may exhibit altered metabolism of the drug. nih.gov However, the precise clinical impact of these polymorphisms on the pharmacokinetics of flufenamic acid specifically has not been extensively established. eur.nl Nevertheless, the functional consequences of UGT polymorphisms on the metabolism of other drugs highlight the potential for genetically determined differences in response to flufenamic acid. mdpi.com

Research Perspectives and Future Directions

Advancements in Understanding Acyl Glucuronide Reactivity Mechanisms

Acyl glucuronides, the class of metabolites to which flufenamic acid glucuronide belongs, are formed through the conjugation of carboxylic acid-containing drugs with glucuronic acid. nih.gov This process is mediated by the uridine (B1682114) diphosphoglucuronosyl transferase (UGT) enzyme superfamily. nih.gov While generally considered a detoxification pathway, acyl glucuronides have been identified as reactive electrophilic metabolites since the late 1970s. nih.gov Their reactivity is characterized by three primary reactions: intramolecular rearrangement (acyl migration), hydrolysis, and intermolecular reactions with proteins, which can lead to the formation of covalent drug-protein adducts. nih.gov

The central question driving research in this area is whether the covalent modification of endogenous proteins by reactive acyl glucuronides can lead to adverse drug reactions, including idiosyncratic toxicity. nih.govresearchgate.net While in vitro studies have definitively shown that acyl glucuronides can modify proteins such as serum albumin and UGTs, the in vivo consequences are less clear. nih.gov It is widely accepted that individuals taking carboxylic acid drugs that form reactive acyl glucuronides will develop covalent drug-protein adducts, and that this is typically a benign process. nih.gov However, a growing body of in vivo evidence, supported by in vitro findings, suggests that these reactive metabolites may, in some cases, trigger toxicity or immune responses. nih.gov

Recent research has focused on elucidating the specific mechanisms of this reactivity. Studies have investigated the non-enzymatic ability of acyl-linked metabolites of mefenamic acid, a closely related fenamate, to react with biological nucleophiles. nih.gov These studies explore two proposed mechanisms for covalent binding to proteins: direct transacylation, where a protein nucleophile attacks the carbonyl-carbon of the acyl glucuronide, and a glycation mechanism that involves acyl migration. nih.gov This migration allows the glucuronic acid ring to open, exposing a reactive aldehyde group that can form a stable ketoamine derivative with a protein. nih.gov

For flufenamic acid specifically, studies have examined the intramolecular rearrangements of its acyl-linked glucuronide. acs.org The degradation of these glucuronides is stereoselective, with the (S)-isomer degrading approximately twice as slowly as the (R)-isomer. tandfonline.com Understanding these structure-dependent differences in reactivity is crucial for assessing the risk associated with acyl glucuronide-forming drugs. nih.gov

Development of Predictive Models for Glucuronide Reactivity in Early Drug Discovery

The potential for acyl glucuronides to cause toxicity has spurred the development of predictive models to assess this risk early in the drug discovery process. nih.gov These computational and in vitro models aim to provide a faster and more cost-effective alternative to extensive experimental testing. nih.gov

A significant focus has been on correlating the in vitro stability of acyl glucuronides with their potential for toxicity. researchgate.net Several in vitro assays have been developed to measure the degradation half-lives of these metabolites in various conditions, such as simple buffer, buffer containing human serum albumin (HSA), or human plasma. jst.go.jp Research has shown that the half-life of an acyl glucuronide in a simple phosphate (B84403) buffer is a useful parameter for classifying drugs into "safe," "warning," or "withdrawn" categories. jst.go.jp For instance, a study evaluating ten NSAIDs found that "safe" drugs, including flufenamic acid, had acyl glucuronide half-lives of 10.6 hours or longer, while those in the "withdrawn" or "warning" categories had half-lives of 4.0 hours or shorter. jst.go.jp

Recent advancements include the development of rapid in vitro assays that measure acyl glucuronide migration rates, which can be used to rank the stability and reactivity of these metabolites without the need for authentic standards. researchgate.net This is particularly valuable in early drug discovery when supplies of new chemical entities are limited. jst.go.jpnih.gov

Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful tools for predicting drug metabolism and excretion. nih.govnih.gov These models can be trained on large datasets of experimental data to predict various aspects of drug metabolism, including enzyme specificity and sites of metabolism. nih.gov Deep learning models, for example, can be pretrained on general chemical reactions and then fine-tuned on metabolic data to predict the structures of potential metabolites. nih.govfrontiersin.org While these models show promise, challenges remain, such as high false-positive rates and the need to expand their coverage to include Phase II enzymes like UGTs. nih.govfrontiersin.org Quantitative structure-property relationship (QSPR) models are also being developed to predict the degradation half-life of acyl glucuronides based on molecular features like the number of quaternary carbons and the complexity of ring structures. nih.gov

Innovative Methodologies for Glucuronide Synthesis and Characterization

The study of acyl glucuronides has historically been hampered by the difficulty in obtaining pure standards in sufficient quantities, due to their inherent instability. liverpool.ac.uk However, significant progress has been made in the chemical and enzymatic synthesis of these metabolites. nih.gov

Advances in chemical synthesis now allow for the feasible production of acyl glucuronides in larger quantities. liverpool.ac.uk One versatile and efficient method is based on selective 1β-acylation, which takes advantage of the kinetic anomeric effect. liverpool.ac.uk This approach often requires only monoprotection of the glucuronic acid, for example, with an allyl or benzyl (B1604629) group, and has been successfully applied to synthesize various drug acyl glucuronides. liverpool.ac.uk Other techniques involve the use of different protecting groups and promoters to optimize yields for specific compounds. nih.gov For instance, the synthesis of diclofenac (B195802) acyl glucuronide was achieved through a Mitsunobu reaction followed by deprotection. researchgate.net

Enzymatic synthesis provides an alternative route to producing glucuronides. This can involve using mammalian liver microsomes or S9 fractions, recombinant UGT enzymes, or even microbial biotransformation. hyphadiscovery.commdpi.com Microbial systems are particularly advantageous for producing glucuronides that result from sequential reactions, such as hydroxylation followed by glucuronidation. hyphadiscovery.com A flexible yeast system co-expressing mammalian UGTs has been developed for the efficient production of various glucuronides, including those of mefenamic acid and flufenamic acid. researchgate.net

Characterization of these synthesized glucuronides relies heavily on techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov NMR, in particular, is a powerful tool for monitoring the degradation kinetics of acyl glucuronides and distinguishing between degradation pathways like acyl migration and hydrolysis. nih.gov

Interplay between Glucuronidation and Other Metabolic Pathways

For many drugs, glucuronidation is a secondary metabolic step. nih.gov However, for some compounds, it can be the primary route of elimination. thieme-connect.com The metabolism of flufenamic acid involves both hydroxylation (a Phase I reaction) and glucuronidation. wikipedia.org Furthermore, the carboxylate group of flufenamic acid can be subject to other conjugation reactions, such as the formation of highly reactive S-acyl CoA conjugates. liverpool.ac.uk The presence of these alternative metabolic routes can complicate the attribution of toxicity solely to acyl glucuronides. nih.gov

The interaction between different metabolic pathways can also lead to drug-drug interactions. nih.gov For example, the induction or inhibition of both UGT and CYP enzymes can occur simultaneously. nih.gov Flufenamic acid itself has been shown to have metabolic effects beyond glucuronidation, such as uncoupling oxidative phosphorylation in the liver. nih.gov Additionally, flufenamic acid's mechanism of action involves interactions with various signaling pathways, including the inhibition of NF-κB and the activation of peroxisome proliferator-activated receptors (PPARs), which can influence inflammation and metabolic processes. patsnap.com Understanding this complex interplay is essential for a comprehensive assessment of the pharmacological and toxicological profile of flufenamic acid and its metabolites.

Q & A

Q. How can researchers resolve conflicting data on the neuroprotective vs. neurotoxic effects of flavonoid glucuronides, including structural analogs of this compound?

- Answer : Structure-activity relationship (SAR) studies are critical. Synthesize regioselective glucuronides (e.g., phenolic vs. acyl-linked) using protected glucuronyl donors and compare their blood-brain barrier permeability in vitro. In vivo microdialysis in rodent models can clarify neuropharmacokinetic profiles .

Data Presentation and Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent glucuronide degradation in stability studies?

Q. How should researchers report contradictory findings on this compound’s role in multidrug resistance-associated protein (MRP) transport?

- Answer : Contextualize results using competitive inhibition assays with MRP substrates (e.g., glutathione conjugates). Report IC₅₀ values and compare with known MRP blockers (e.g., flufenamic acid itself). Highlight species differences (e.g., rodent vs. human MRP isoforms) that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.